BU 72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BU 72 is an extremely potent opioid compound used primarily in pharmacological research. It is an agonist for the μ-opioid receptor, exhibiting exceptionally high binding affinity and potency, comparable to carfentanil. This compound has a molecular formula of C28H32N2O2 and a molar mass of 428.576 g/mol . It is known for its high efficacy, providing a stronger maximal effect than the standard full agonist DAMGO .
Preparation Methods
The synthesis of BU 72 involves several steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through a series of chemical reactions, including alkylation, reduction, and cyclization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield .
Chemical Reactions Analysis
BU 72 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BU 72 is widely used in scientific research due to its high potency and efficacy. Some of its applications include:
Mechanism of Action
BU 72 exerts its effects by binding to the μ-opioid receptor with high affinity. This binding leads to the activation of the receptor, resulting in the inhibition of adenylate cyclase activity, reduced intracellular cAMP levels, and subsequent modulation of ion channels. These molecular events lead to the analgesic effects observed with this compound . The compound’s strong lipophilic binding interactions with the μ-opioid receptor confer slow receptor kinetics and a long duration of action .
Comparison with Similar Compounds
BU 72 is unique due to its exceptionally high binding affinity and potency. Similar compounds include:
Buprenorphine: Another potent μ-opioid receptor agonist with high efficacy.
BU-48: A related compound with similar pharmacological properties.
BU08028: Another analog used in opioid research. Compared to these compounds, this compound stands out for its stronger maximal effect and longer duration of action.
Properties
CAS No. |
173265-76-4 |
---|---|
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,2S,4R,6R,10R)-6-methoxy-5,20-dimethyl-4-phenyl-3,20-diazahexacyclo[8.7.3.15,9.01,9.02,6.012,17]henicosa-7,12(17),13,15-tetraen-15-ol |
InChI |
InChI=1S/C28H32N2O2/c1-25-17-26-11-12-28(25,32-3)24(29-23(25)18-7-5-4-6-8-18)27(26)13-14-30(2)22(26)15-19-9-10-20(31)16-21(19)27/h4-12,16,22-24,29,31H,13-15,17H2,1-3H3/t22-,23-,24+,25?,26?,27+,28+/m1/s1 |
InChI Key |
RGJHUVJQGAAZLK-DIZBDODISA-N |
Isomeric SMILES |
CC12CC34C=C[C@@]1([C@H]([C@@]35CCN([C@@H]4CC6=C5C=C(C=C6)O)C)N[C@@H]2C7=CC=CC=C7)OC |
Canonical SMILES |
CC12CC34C=CC1(C(C35CCN(C4CC6=C5C=C(C=C6)O)C)NC2C7=CC=CC=C7)OC |
Synonyms |
[2S-(2α,3α,3aβ,5aα,6β,11bβ,11cα)]-2,3,3a,6,7,11c-Hexahydro-3a-methoxy-3,14-dimethyl-2-phenyl-, 6,11b-(Iminoethano)-3,5a-methano-1H-naphth[2,1-g]indol-10-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.